![molecular formula C20H23N5 B3002617 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole CAS No. 329058-99-3](/img/structure/B3002617.png)

1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzotriazole is a bicyclic heterocyclic system consisting of three nitrogen atoms and a fused benzene ring . It has been found to be biologically active and is often used as a bioisosteric replacement of some triazolic systems . The presence of bulky hydrophobic groups, such as cyano-biphenyl and benzodioxole, can enhance its antimicrobial properties .

Synthesis Analysis

Benzotriazole can be synthesized using benzene-1,2-diamine and carboxylic acid . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is of great interest in the pharmaceutical chemistry area . The 1H-benzo[d][1,2,3]triazole (BT) can be considered as a privileged structure for its several pharmacological activities .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

Benzotriazole derivatives are known for their high biological and pharmacological activity . They are often evaluated as lonely pharmacophores or fused in polycyclic systems .Aplicaciones Científicas De Investigación

Herbicidal Activity

This benzotriazole derivative has been explored for its potential use as a herbicide. Studies have shown that it exhibits weak herbicidal activities against barnyard grass and rape. The compound was evaluated through barnyard grass and rape cup tests, as well as KARI tests, which assess the inhibition of ketol-acid reductoisomerase (KARI) enzyme, a key target for herbicidal action .

Enzyme Inhibition

The compound has been designed to inhibit the KARI enzyme, which is crucial in the biosynthesis of branched-chain amino acids. This enzyme is a common target for bioactive compounds, including herbicides and antibiotics. The inhibition of KARI can lead to the development of new classes of herbicides .

Synthesis of Bioactive Molecules

Benzotriazole derivatives are valuable starting materials for the synthesis of various bioactive molecules. They are widely applied in medicine and agriculture, and this particular compound’s synthesis and biological activity have been a subject of research, providing insights into the design of new bioactive compounds .

Pharmaceutical Applications

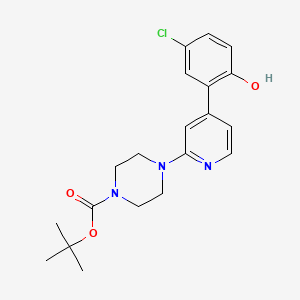

The piperazine moiety found in this compound is a common structural motif in pharmaceuticals. It is known to positively modulate the pharmacokinetic properties of drug substances. Piperazine derivatives are found in treatments for a range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Neurodegenerative Disease Treatment

Compounds containing the piperazine ring, such as this benzotriazole derivative, are being investigated as potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Their ability to cross the blood-brain barrier makes them suitable candidates for drug development in this field .

Antibacterial Activity

Some derivatives of benzotriazole with the piperazine moiety have shown promising antibacterial activity. The synthesis and characterization of these compounds, including their antibacterial properties, are areas of active research. This compound, in particular, could lead to the development of new antibacterial agents .

Mecanismo De Acción

Target of Action

Benzotriazole derivatives have been extensively explored for their varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Mode of Action

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems . The presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with numerous enzymes. For instance, some benzotriazole derivatives can inhibit acetohydroxyacid synthase (ALS or AHAS; EC2.2.2.6), a key enzyme catalyzing the biosynthesis of branched-chain amino acids . They have also shown potential as inhibitors of ketol-acid reductoisomerase (KARI; EC 1.1.1.86), the second enzyme in the common metabolism pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 2-methyl ap-237, have been studied and regulated .

Result of Action

Benzotriazole derivatives have shown a broad spectrum of biological properties, including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .

Action Environment

The solvate form of a similar compound, olanzapine, has been studied, indicating that environmental factors such as solvent type can influence the properties of these compounds .

Safety and Hazards

Direcciones Futuras

Due to their properties and applications, benzotriazole derivatives are of great interest in the pharmaceutical chemistry area . They have been extensively studied for their broad range of biological activity, and future research may focus on developing new drugs and materials using these compounds .

Propiedades

IUPAC Name |

1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5/c1-2-7-18(8-3-1)9-6-12-23-13-15-24(16-14-23)17-25-20-11-5-4-10-19(20)21-22-25/h1-11H,12-17H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFBJFHNKTXIRY-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)

![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)

![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)

![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)